molecular formula C25H24N2O2 B11654108 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

Cat. No.: B11654108
M. Wt: 384.5 g/mol
InChI Key: ADZLXUCXDSIFKJ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a benzamide moiety. The presence of the tert-butylphenyl group adds to its stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide typically involves the condensation of 2-amino-4-tert-butylphenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the benzoxazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, where halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide
  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide
  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide stands out due to its unique combination of a benzoxazole ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, reactivity, and potential therapeutic properties further enhance its significance in scientific research.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C25H24N2O2/c1-16-5-7-17(8-6-16)23(28)26-20-13-14-22-21(15-20)27-24(29-22)18-9-11-19(12-10-18)25(2,3)4/h5-15H,1-4H3,(H,26,28)

InChI Key

ADZLXUCXDSIFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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